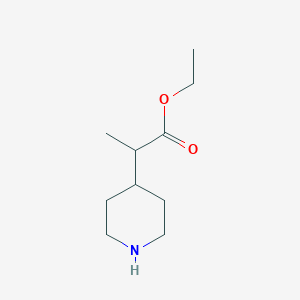
Ethyl 2-(piperidin-4-yl)propanoate
Cat. No. B3102009
Key on ui cas rn:
141060-27-7
M. Wt: 185.26 g/mol
InChI Key: KBQUFOYZOQRUEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05348964
Procedure details


Dissolve 2-[1-(phenylmethyl)-4-piperidinylidene]propanoic acid, ethyl ester (1.5 g, 5.5 mmol) in acetic acid (50 mL).and place in a Paar hydrogenation flask. Add 10% palladium(C) (500 mg). Charge the vessel to 50 psi and shake for 18 hours. Filter the solution through Celite and remove the solvent in vacuo to give 2-(4-piperidyl)propanoic acid, ethyl ester.
Quantity
1.5 g
Type
reactant
Reaction Step One


[Compound]
Name
palladium(C)
Quantity
500 mg
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
C1(C[N:8]2[CH2:13][CH2:12][C:11](=[C:14]([CH3:20])[C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:10][CH2:9]2)C=CC=CC=1>C(O)(=O)C>[NH:8]1[CH2:13][CH2:12][CH:11]([CH:14]([CH3:20])[C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:10][CH2:9]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)CN1CCC(CC1)=C(C(=O)OCC)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
[Compound]
|
Name
|
palladium(C)
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
Charge the vessel to 50 psi
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filter the solution through Celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
remove the solvent in vacuo
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1CCC(CC1)C(C(=O)OCC)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
